
(Z)-3-methylpyrazine-2-carbaldehyde oxime
Overview
Description
“(Z)-3-methylpyrazine-2-carbaldehyde oxime” is a type of oxime. Oximes are a class of compounds in medicinal chemistry known for their wide applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are renowned for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
Oximes, including “this compound”, can be synthesized through various methods. Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Physical And Chemical Properties Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity. Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Scientific Research Applications
Structural and Configurational Studies
- The configurational stability of heteroaromatic carbaldehyde oximes, including compounds similar to (Z)-3-methylpyrazine-2-carbaldehyde oxime, has been investigated. Factors like the size of the ring and the position of the oxime group play a significant role in the relative thermodynamic stabilities of these stereoisomers (Somin, Shapranova, & Kuznetsov, 1973).
Magnetic and Chemical Properties
- Research on this compound analogs has led to the discovery of new molecular structures displaying unique properties. For instance, a study reported the synthesis of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, highlighting the potential for such compounds in advanced magnetic and electronic applications (Giannopoulos et al., 2014).
Synthesis and Isomerization
- The synthesis and isomerization of carbaldehyde oximes, closely related to this compound, have been extensively studied. These studies provide insights into the efficient synthesis of such compounds and their potential transformations, which are crucial in various chemical synthesis applications (Vasil’tsov et al., 2009).
Spectroscopic Analysis
- Spectroscopic techniques have been utilized to study the configurational isomers of compounds similar to this compound. These studies help in understanding the molecular structure and behavior of such compounds, which is vital for their application in material science and chemistry (Afonin et al., 2009).
Coordination Chemistry
- This compound and its analogs have been employed in coordination chemistry, particularly in forming complexes with transition metals. These studies have implications in the fields of catalysis and materials science (Konidaris et al., 2009).
Mechanism of Action
Target of Action
The primary target of oxime compounds, such as (Z)-3-methylpyrazine-2-carbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oximes are known for their ability to reactivate AChE, which has been inhibited by organophosphates .
Mode of Action
Oximes interact with their targets by reactivating AChE that has been inhibited by organophosphates . This is achieved through a nucleophilic attack that removes the phosphyl moiety from the active site serine of AChE . This restores the activity of the enzyme, enabling AChE to split the neurotransmitter acetylcholine, leading to a reduction or cessation of the toxic signs in organophosphate poisoning .
Biochemical Pathways
The action of oximes affects the cholinergic pathway. By reactivating AChE, oximes restore the normal function of this pathway, which is critical for nerve signal transmission . Oximes also have the ability to generate nitric oxide , which plays a role in various physiological and pathological processes.
Pharmacokinetics
For instance, some oximes are known to have good absorption and distribution profiles, while others may be rapidly metabolized and excreted .
Result of Action
The primary result of the action of oximes like this compound is the reactivation of AChE. This leads to the restoration of normal nerve function, effectively counteracting the effects of organophosphate poisoning .
Action Environment
The efficacy and stability of oximes can be influenced by various environmental factors. For instance, pH and temperature can affect the catalytic reactivity of oximes . Furthermore, studies have shown that Z-isomers of oximes, such as this compound, are more stable and predominant than E-isomers .
Future Directions
Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . The unique properties of oximes make them strong candidates for divergent reactivity . Future research directions could focus on developing new methodologies based on oxime starting materials, along with addressing the challenges of using oximes for diverse applications .
properties
IUPAC Name |
(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYXGMBQUBKLA-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1/C=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




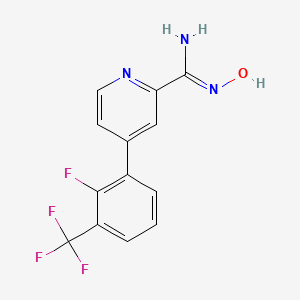
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
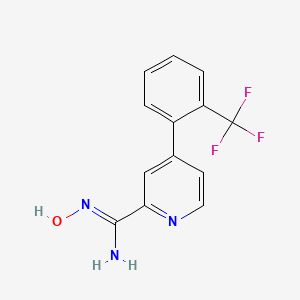
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)
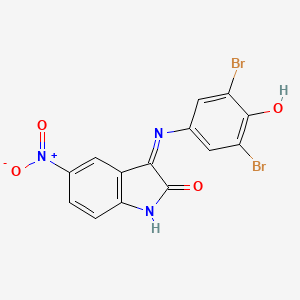
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)

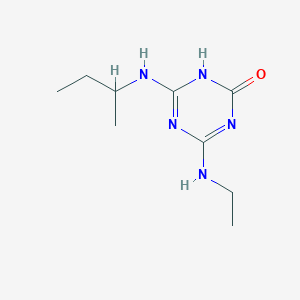
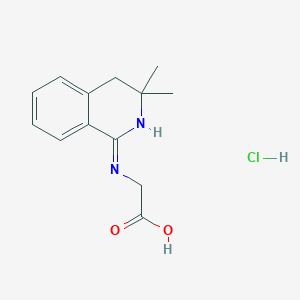
![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)
![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)
